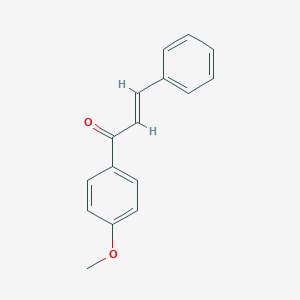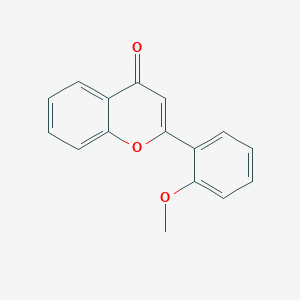
ミオシン
概要
説明
ミオシンは、タバコやその他の植物に含まれるアルカロイドです。化学的にはニコチンと密接に関連しています。 ニコチンよりも7倍強力にアロマターゼを阻害し、成獣ラットではドーパミンを放出しますが、若いラットでは放出しません 。 ミオシンは、トウモロコシ、米、ジャガイモなどの様々な食品にも含まれています .
2. 製法
合成経路と反応条件: ミオシンは、1-(ブト-1-エニル)ピロリジン-2-オンとニコチン酸エステルを縮合させて1-(ブト-1-エニル)-3-ニコチノイルピロリジン-2-オンを生成することによって合成できます。 この中間体は、その後酸と塩基で処理してミオシンを生成します 。 別の方法では、ミオシンをノルニコチンに還元した後、メチル化して(R,S)-ニコチンを生成します .
工業生産方法: ミオシンの工業生産では、通常、タバコ葉から抽出されます。タバコ葉には、マイナーなアルカロイドとして含まれています。 超高性能収束クロマトグラフィーとタンデム質量分析法(UPC2-MS2)などの高度なクロマトグラフィー技術は、タバコ製品中のミオシンの検出と定量に使用されます .
反応の種類:
一般的な試薬と条件:
酸化: 過酸化水素が一般的に使用されます。
還元: 触媒水素化など、様々な還元剤を使用できます。
置換: ニトロソ化反応には亜硝酸ナトリウムが使用されます。
生成される主な生成物:
酸化: ミオシンの酸化誘導体。
還元: ノルニコチン。
置換: DNA付加体を形成できるニトロソ化生成物。
4. 科学研究への応用
ミオシンは、科学研究においていくつかの用途があります:
化学: アルカロイドの挙動と反応を研究するためのモデル化合物として使用されます。
生物学: 神経の acetylcholine 受容体とドーパミン放出への影響が調査されています.
科学的研究の応用
Myosmine has several applications in scientific research:
Chemistry: Used as a model compound to study alkaloid behavior and reactions.
Biology: Investigated for its effects on neuronal acetylcholine receptors and dopamine release.
Medicine: Studied for its potential antiproliferative and apoptogenic effects on cancer cells.
作用機序
ミオシンは、主にエストロゲン合成に関与する酵素であるアロマターゼの阻害によってその効果を発揮します。 ニコチンよりも7倍強力にアロマターゼを阻害します 。 さらに、ミオシンは成獣ラットでドーパミンを放出し、ドーパミン作動性経路に影響を与えます 。 また、α4β2 ニコチン性アセチルコリン受容体に対する親和性も低いです .
類似の化合物:
ニコチン: 化学的には類似していますが、アロマターゼの阻害作用は弱いです。
ノルニコチン: ミオシンの還元生成物。
アナバシン: 類似の性質を持つ別のタバコアルカロイド。
コチニン: 異なる薬理作用を持つニコチンの代謝物。
ミオシンの独自性: ミオシンは、アロマターゼの強力な阻害作用と成獣ラットにおけるドーパミンを選択的に放出する能力において独特です。 様々な食品に含まれていることと、食事による摂取に関連する潜在的な健康リスクも、他の類似の化合物とは異なる点です .
生化学分析
Biochemical Properties
Myosmine plays a significant role in biochemical reactions, particularly in the context of tobacco consumption. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of myosmine. These enzymes catalyze the oxidation of myosmine, leading to the formation of reactive intermediates. Additionally, myosmine can undergo nitrosation and peroxidation reactions, yielding compounds with carcinogenic potential .
Cellular Effects
Myosmine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, myosmine can activate nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling pathways. This activation can affect gene expression and cellular metabolism, potentially contributing to the addictive properties of tobacco .
Molecular Mechanism
The molecular mechanism of myosmine involves its interaction with specific biomolecules. Myosmine binds to nicotinic acetylcholine receptors, which are ligand-gated ion channels. This binding leads to the opening of the ion channel and an influx of calcium ions into the cell. The increase in intracellular calcium levels triggers various signaling cascades, including the activation of protein kinases and transcription factors. These molecular events result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myosmine can change over time. Myosmine is relatively stable under certain conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to myosmine has been shown to cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .
準備方法
Synthetic Routes and Reaction Conditions: Myosmine can be synthesized through the condensation of 1-(but-1-enyl)pyrrolidin-2-one with nicotinic acid ester, which yields 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one. This intermediate is then treated with an acid and a base to produce myosmine . Another method involves the reduction of myosmine to nornicotine, followed by a methylation step to produce (R,S)-nicotine .
Industrial Production Methods: Industrial production of myosmine often involves the extraction from tobacco leaves, where it is present as a minor alkaloid. Advanced chromatographic techniques such as UltraPerformance Convergence Chromatography coupled with tandem mass spectrometry (UPC2-MS2) are used for the detection and quantification of myosmine in tobacco products .
Types of Reactions:
Oxidation: Myosmine can undergo oxidation reactions, particularly with hydrogen peroxide.
Reduction: It can be reduced to nornicotine.
Substitution: Myosmine can participate in nitrosation reactions, forming DNA adducts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Various reducing agents can be employed, including catalytic hydrogenation.
Substitution: Sodium nitrite is used for nitrosation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of myosmine.
Reduction: Nornicotine.
Substitution: Nitrosated products that can form DNA adducts.
類似化合物との比較
Nicotine: Chemically similar but less potent in inhibiting aromatase.
Nornicotine: A reduction product of myosmine.
Anabasine: Another tobacco alkaloid with similar properties.
Cotinine: A metabolite of nicotine with different pharmacological effects.
Uniqueness of Myosmine: Myosmine is unique in its potent inhibition of aromatase and its selective release of dopamine in adult rats. Its presence in various foods and its potential health risks associated with dietary exposure also distinguish it from other similar compounds .
特性
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGWXJMIILTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891866 | |
| Record name | Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
532-12-7 | |
| Record name | Myosmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myosmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Pyrrolin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYOSMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O0A545W4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 - 42 °C | |
| Record name | Myosmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














